C-(5-Bromo-isothiazol-3-yl)-methylamine hydrochloride
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Overview
Description
C-(5-Bromo-isothiazol-3-yl)-methylamine hydrochloride is a chemical compound that belongs to the class of isothiazoles. It is characterized by the presence of a bromine atom at the 5-position of the isothiazole ring and a methylamine group attached to the 3-position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(5-Bromo-isothiazol-3-yl)-methylamine hydrochloride typically involves the bromination of isothiazole followed by the introduction of the methylamine group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The methylamine group can be introduced through a nucleophilic substitution reaction using methylamine or its derivatives.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and substitution reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
C-(5-Bromo-isothiazol-3-yl)-methylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the isothiazole ring.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted isothiazoles.
Scientific Research Applications
C-(5-Bromo-isothiazol-3-yl)-methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of C-(5-Bromo-isothiazol-3-yl)-methylamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the isothiazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- C-(5-Chloro-isothiazol-3-yl)-methylamine hydrochloride
- C-(5-Fluoro-isothiazol-3-yl)-methylamine hydrochloride
- C-(5-Iodo-isothiazol-3-yl)-methylamine hydrochloride
Uniqueness
C-(5-Bromo-isothiazol-3-yl)-methylamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to its chloro, fluoro, and iodo counterparts, the bromine atom provides a balance of reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5-bromo-1,2-thiazol-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S.ClH/c5-4-1-3(2-6)7-8-4;/h1H,2,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRARAUUNLWZDHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1CN)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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